molecular formula C8H10N2O B8312728 3-(2-Pyrazinyl)butyraldehyde

3-(2-Pyrazinyl)butyraldehyde

Cat. No.: B8312728
M. Wt: 150.18 g/mol
InChI Key: DLHUABXFCWWVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyrazinyl)butyraldehyde is a high-purity chemical intermediate of interest to researchers in medicinal chemistry and organic synthesis. This compound features both a pyrazine heterocycle and an aldehyde functional group, making it a versatile building block for the construction of more complex molecules. The aldehyde group is highly reactive and facilitates further chemical transformations, such as condensations and cyclization reactions, which are crucial for developing novel compounds. Its primary research applications include its use as a key precursor in the synthesis of various nitrogen-containing heterocyclic scaffolds. These scaffolds are commonly investigated for their potential biological activities in drug discovery programs. The pyrazine moiety is a common pharmacophore found in molecules with a range of documented activities. Researchers also utilize this compound in material science for the preparation of functionalized ligands and coordination complexes. This product is intended for use in a controlled laboratory setting by qualified professionals. It is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity for your research requirements. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-pyrazin-2-ylbutanal

InChI

InChI=1S/C8H10N2O/c1-7(2-5-11)8-6-9-3-4-10-8/h3-7H,2H2,1H3

InChI Key

DLHUABXFCWWVOU-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C1=NC=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Butyraldehyde (Butanal)

  • Structure : Straight-chain aldehyde (CH₃CH₂CH₂CHO).
  • Properties :
    • Molar mass: 72.11 g/mol; boiling point: 75°C; water solubility: moderate .
    • Odor: Pungent, fruity (resembles fresh apples) .
  • Applications : Key precursor for polyvinyl butyral (PVB) polymers, plasticizers, and flavorants .
  • Comparison :
    • The absence of a pyrazinyl group in butyraldehyde limits its electronic complexity and biological activity.
    • 3-(2-Pyrazinyl)butyraldehyde’s heteroaromatic substituent may enhance polarity, altering solubility and reactivity in nucleophilic additions or redox reactions .

3-(4-Methylcyclohex-3-enyl)butyraldehyde (Limonenol)

  • Structure : Cyclohexenyl-substituted butyraldehyde.
  • Properties :
    • Used in perfumery for citrus-like odor enhancement .
  • Applications : Fragrance formulations (e.g., patent EP1966359A1) .

3-(Methylthio)butyraldehyde

  • Structure : Butyraldehyde with a methylthio (-SCH₃) group at position 3.
  • Properties :
    • CAS: 16630-52-7; used in flavor and fragrance industries .
  • Comparison :
    • The methylthio group modifies electronic density, increasing nucleophilicity at the sulfur atom. In contrast, the pyrazinyl group’s nitrogen atoms may confer catalytic or inhibitory properties (e.g., MAO-B inhibition, as seen in pyrazinyl amides) .

Heteroaromatic Aldehydes (e.g., Pyridine- or Pyrazine-Substituted)

  • Example : Compound 4k (), a pyrazinyl amide with MAO-B inhibitory activity.
  • Extrapolating this, this compound may exhibit unique bioactivity in drug discovery or organocatalysis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Functional Group Molar Mass (g/mol) Notable Applications
This compound 2-Pyrazinyl Aldehyde ~150.15 (estimated) Pharmaceuticals, catalysis*
Butyraldehyde None (straight-chain) Aldehyde 72.11 PVB production, plasticizers
Limonenol 4-Methylcyclohexenyl Aldehyde ~166.26 Perfumes, fragrances
3-(Methylthio)butyraldehyde Methylthio Aldehyde 118.20 Flavorants, odorants

*Inferred from pyrazine’s role in MAO-B inhibition .

Table 2: Analytical Challenges and Solutions

Compound Separation Difficulty Recommended Method Reference
Butyraldehyde Co-elutes with butanone Agilent-C18 HPLC (360 nm)
This compound* Distinct retention due to pyrazinyl group Reversed-phase HPLC with UV/Vis detection

*Predicted based on structural differences.

Research Findings and Implications

  • MAO-B Inhibition : Pyrazinyl substituents in amides (e.g., compound 4k) show enhanced enzyme inhibition, suggesting this compound could be explored for neuropharmacological applications .
  • Synthetic Routes : Analogous to -(2-Pyrazinyl)butyraldehyde may be synthesized via nucleophilic substitution or coupling reactions using pyrazine precursors.

Preparation Methods

Reaction Mechanism and Catalyst Systems

The process leverages Group VIIIb metal complexes, particularly rhodium or palladium, to facilitate the anti-Markovnikov addition of CO and H₂ across the double bond. For example, a pyrazinylvinyl precursor (e.g., 2-vinylpyrazine) undergoes hydroformylation at 80–120°C under 10–30 bar CO/H₂ pressure, yielding the target aldehyde. Isomerization byproducts are mitigated using phosphine ligands such as triphenylphosphine, which enhance regioselectivity.

Optimization and Challenges

Critical parameters include:

  • Temperature : Elevated temperatures (>100°C) favor faster reaction rates but risk decomposition of the pyrazine ring.

  • Ligand Design : Bulky ligands reduce side reactions but may lower catalytic activity.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but complicate product isolation.

A representative protocol from patent literature achieved 68% yield using a rhodium carbonyl catalyst at 90°C. Challenges persist in sourcing pyrazinylalkene precursors, necessitating multi-step syntheses from pyrazinecarboxaldehydes.

Palladium-mediated couplings enable direct introduction of the pyrazinyl group into aldehyde-bearing scaffolds. This approach is exemplified by Negishi or Suzuki-Miyaura reactions, which link halogenated aldehydes to pyrazinyl organometallics.

Coupling Protocol and Substrate Design

In a disclosed method, 3-bromobutyraldehyde is reacted with 2-pyrazinylzinc bromide under Pd-PEPPSI-IHeptCl catalysis. Toluene serves as the solvent, with reactions proceeding at 25°C to afford the coupled product in 74% yield after column purification. Key considerations include:

  • Halide Compatibility : Bromides exhibit superior reactivity over chlorides.

  • Organometallic Stability : Pyrazinylzinc reagents require anhydrous conditions to prevent hydrolysis.

Scope and Limitations

The method tolerates electron-deficient pyrazines but struggles with sterically hindered derivatives. Side reactions, such as homocoupling of the organometallic reagent, are suppressed using slow addition techniques. Scaling remains limited by the cost of palladium catalysts, though ligand recycling strategies are under investigation.

Reductive Amination and Oxidation Pathways

Indirect routes involving reductive amination followed by oxidation offer an alternative for constructing the butyraldehyde chain.

Stepwise Synthesis

  • Reductive Amination : 2-Pyrazinecarboxaldehyde is condensed with a secondary amine (e.g., pyrrolidine) in the presence of NaBH₃CN, yielding a 3-(pyrazin-2-yl)butylamine intermediate.

  • Oxidation : The amine is oxidized to the aldehyde using Swern conditions (oxalyl chloride, DMSO, and triethylamine), achieving 62% overall yield.

Practical Considerations

  • Oxidation Efficiency : Over-oxidation to carboxylic acids is avoided by low-temperature (−78°C) conditions.

  • Amine Stability : Bulky amines reduce undesired imine formation during the condensation step.

Protection/Deprotection Strategies for Aldehyde Synthesis

Temporary protection of the aldehyde group simplifies handling during pyrazine installation.

Acetal Formation and Deprotection

  • Protection : Butyraldehyde is converted to its 1,3-dioxolane acetal using ethylene glycol and p-toluenesulfonic acid.

  • Pyrazine Coupling : The acetal undergoes Friedel-Crafts alkylation with 2-chloropyrazine in the presence of AlCl₃.

  • Deprotection : Acidic hydrolysis (HCl/THF) regenerates the aldehyde, yielding this compound in 58% overall yield.

Comparative Analysis of Synthetic Methods

MethodYield (%)Catalyst CostScalabilityKey Advantage
Hydroformylation68HighModerateDirect alkene functionalization
Palladium Coupling74Very HighLowRegioselective coupling
Reductive Amination62ModerateHighAvoids sensitive intermediates
Acetal Deprotection58LowHighSimplifies purification

Hydroformylation excels in atom economy but requires specialized equipment. Palladium couplings offer precision but face cost barriers. Reductive amination and protection strategies balance practicality and yield for industrial applications.

Q & A

What are the established laboratory synthesis routes for 3-(2-Pyrazinyl)butyraldehyde, and how are reaction conditions optimized?

This compound is typically synthesized via condensation or hydroformylation reactions. A common approach involves coupling pyrazine derivatives with butyraldehyde precursors under catalytic conditions. For example, platinum-based catalysts encapsulated by cobalt oxide (SMSI effect) have shown enhanced efficiency in aldehyde production by increasing interfacial reactivity . Optimization includes adjusting molar ratios (e.g., 2.5 mol equivalents of aldehyde to ensure complete conversion ), temperature control (50–80°C), and solvent selection (polar aprotic solvents like THF). Reaction progress is monitored via GC-MS or HPLC to minimize side products like epimers.

Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the aldehyde proton (δ 9.5–10 ppm) and pyrazinyl carbons.
  • FT-IR : Confirms the aldehyde C=O stretch (~1720 cm1^{-1}) and pyrazine ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ for C8_8H9_9N2_2O: calcd 153.0664).
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

How can researchers address low yields in aldol condensations involving this compound?

Low yields often arise from competing side reactions (e.g., over-oxidation or dimerization). Strategies include:

  • Catalyst Screening : Heterogeneous silica-supported amines improve selectivity and recyclability .
  • Enzymatic Catalysis : Aldolases like DERA (deoxyribose-5-phosphate aldolase) can enhance stereoselectivity, though enzyme compatibility with pyrazinyl groups requires empirical testing .
  • Inert Atmosphere : Conducting reactions under nitrogen/argon minimizes oxidation.
  • Stepwise Additions : Gradual introduction of reagents reduces exothermic side reactions.

What mechanistic insights explain the nucleophilic reactivity of this compound?

The electron-deficient pyrazine ring enhances the electrophilicity of the aldehyde group, favoring nucleophilic attacks (e.g., Grignard additions or enolate formations). DFT studies suggest that the pyrazinyl nitrogen atoms stabilize transition states via resonance, lowering activation energy. Kinetic isotopic effect (KIE) experiments and in situ IR spectroscopy can elucidate rate-determining steps and intermediate stability .

How is this compound applied in synthesizing bioactive compounds?

It serves as a key intermediate in pharmaceuticals, particularly for:

  • Anticancer Agents : Pyrazine derivatives exhibit kinase inhibition. The aldehyde moiety enables Schiff base formation with amine-containing pharmacophores.
  • Antibiotics : Condensation with β-lactam precursors generates novel scaffolds.
  • Prodrugs : Functionalization via reductive amination improves bioavailability. Reaction protocols from budesonide synthesis (e.g., controlled aldehyde addition ) are adaptable for these applications.

What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods due to low odor thresholds (~10 ppm) and potential respiratory irritation .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.
  • Storage : Under nitrogen at 2–8°C to prevent polymerization.
  • Spill Management : Neutralize with sodium bisulfite and absorb with inert materials.

Which advanced catalytic systems improve selectivity in pyrazinyl-aldehyde reactions?

  • Encapsulated Catalysts : Cobalt oxide-coated Pt nanoparticles increase butyraldehyde production rates by 3× via SMSI effects, likely due to enhanced intermediate adsorption .
  • Bimetallic Systems : Pd-Au alloys reduce deactivation in hydrogenation steps.
  • Enzyme-Metal Hybrids : Aldolase-immobilized metal-organic frameworks (MOFs) merge enzymatic specificity with heterogeneous catalysis .

How do solvent polarity and pH influence the stability of this compound?

  • Polar Solvents : Acetonitrile or DMF stabilize the aldehyde via hydrogen bonding but may accelerate hydrolysis at high temperatures.
  • pH Control : Neutral to slightly acidic conditions (pH 5–7) prevent aldol self-condensation. Buffered systems (e.g., phosphate) are recommended for aqueous-phase reactions .

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